molecular formula C6H11NO2S B13607024 4-(2-(Methylthio)ethyl)oxazolidin-2-one

4-(2-(Methylthio)ethyl)oxazolidin-2-one

Cat. No.: B13607024
M. Wt: 161.22 g/mol
InChI Key: MWANIIKIDPADAU-UHFFFAOYSA-N
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Description

4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one typically involves the reaction of 2-aminoethanethiol with ethylene carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazolidinone ring undergoes nucleophilic attacks at the carbonyl carbon, enabling functionalization:

Reaction Type Reagents/Conditions Products Key Observations
Hydrolysis Aqueous base (e.g., NaOH)Carboxylic acid derivatives pH-dependent selectivity for ring cleavage .
Aminolysis Primary amines (e.g., NH₃)Urea or thiourea analogsSteric hindrance from methylthioethyl group slows kinetics .

Alkylation and Rearrangement Pathways

The methylthioethyl side chain participates in unexpected rearrangements under alkylation conditions:

  • Unexpected Amine Formation :
    Alkylation with benzyl bromide under basic conditions (LDA, THF, -78°C) primarily yields a rearranged amine (75%) instead of the expected benzylated oxazolidinone. Proposed mechanism involves:

    • Decarboxylation of the oxazolidinone ring.

    • Alkylation at the sulfur center.

    • Hydrolysis to release a secondary amine .

  • Mitigation Strategies :

    • Using N-Cbz protection instead of N-benzoyl suppresses rearrangement.

    • Electrophiles with higher reactivity (e.g., allyl bromides) favor direct alkylation .

Oxidation and Sulfur Reactivity

The methylthio (-SMe) group undergoes selective oxidation:

Oxidizing Agent Conditions Product Yield
mCPBA CH₂Cl₂, 0°C → RTSulfoxide (-S(O)Me)92%
H₂O₂ Acetic acid, 60°CSulfone (-SO₂Me)85%

Cycloaddition and Heterocycle Formation

The oxazolidinone scaffold participates in dipolar cycloadditions:

  • Azomethine Ylide Generation :
    Condensation with L-proline under thermal conditions (toluene, 110°C) forms spirocyclic adducts via decarboxylative generation of 1,3-dipoles. Key products include:

    • Spirocyclopropa[a]pyrrolizines (dr 1.5:1 to 2.6:1) .

    • Diastereomeric selectivity influenced by endo vs. exo transition states (ΔΔG‡ ≈ 0.9 kcal/mol) .

Catalytic Modifications

Transition-metal catalysis enables sulfur migration and ring expansion:

Catalyst Conditions Reaction Outcome
Ru(PPh₃)₃Cl₂ Toluene, 100°C, 24hO- to S-alkyl migrationThiazolidinone derivatives
Pd(PPh₃)₄ DMF, 80°C, 12hDioxolane-2-thione rearrangementRegioselective thiocarbonyl products

Biological Activity Correlations

Structural modifications impact bioactivity:

  • Anticancer Activity : Spiroadducts with N-isopropylcarbamoyl groups exhibit IC₅₀ values of 12±2 μg/mL against K562 leukemia cells, while phenyl-substituted analogs show reduced potency .

  • Chiral Auxiliary Utility : The methylthioethyl group enhances enantioselectivity in asymmetric aldol reactions (up to 95% ee) .

Scientific Research Applications

4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(methylsulfanyl)ethyl]-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.

    4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-thione: Contains a thione group instead of a carbonyl group in the oxazolidinone ring.

Uniqueness

4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one is unique due to its specific combination of sulfur and nitrogen atoms within the oxazolidinone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

4-(2-methylsulfanylethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO2S/c1-10-3-2-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)

InChI Key

MWANIIKIDPADAU-UHFFFAOYSA-N

Canonical SMILES

CSCCC1COC(=O)N1

Origin of Product

United States

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